2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound features a pyrimidin-2-ylsulfanyl group linked to an acetamide scaffold, substituted at the 4-position of the pyrimidinone ring with a methoxy group and at the phenylacetamide moiety with a trifluoromethoxy (OCF₃) group. Its structure (InChIKey: ABMSHGUHYVPGLO-UHFFFAOYSA-N, SMILES: C1=C(C=CC(=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)N) highlights key functional groups: the sulfanyl bridge (S–), the electron-withdrawing trifluoromethoxy group, and the hydrogen-bond-capable pyrimidinone carbonyl .
Properties
IUPAC Name |
2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O4S/c1-23-12-6-10(21)19-13(20-12)25-7-11(22)18-8-2-4-9(5-3-8)24-14(15,16)17/h2-6H,7H2,1H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTRRLXWASQVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by the presence of a pyrimidine ring and a trifluoromethoxy-substituted phenyl group. Its molecular formula is with a molecular weight of 453.43 g/mol. The structural components are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of the trifluoromethoxy group enhances electron-withdrawing properties, potentially increasing the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Initial in vitro assays indicate that the compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
In Vitro Studies
In vitro studies have demonstrated that derivatives of similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, compounds with similar substituents showed IC50 values ranging from 10 μM to 30 μM against AChE and BChE .
Case Studies
- Study on COX-2 Inhibition : A derivative with structural similarities exhibited moderate inhibition of COX-2 with an IC50 value of approximately 15 μM. This suggests potential anti-inflammatory properties relevant to conditions such as arthritis .
- Cytotoxicity Assessment : Compounds related to this structure were tested against various cancer cell lines, including MCF-7 (breast cancer). Results indicated cytotoxic effects with IC50 values around 20 μM, highlighting potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship is pivotal in understanding how modifications to the compound's structure affect its biological activity. Key observations include:
- Substituent Effects : The introduction of electron-withdrawing groups like trifluoromethyl enhances enzyme inhibition compared to electron-donating groups.
- Pyrimidine Ring Modifications : Alterations in the pyrimidine structure can significantly impact both solubility and biological efficacy.
Table 2: SAR Analysis
| Compound Variation | AChE IC50 (μM) | BChE IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|---|
| Base Compound | 25 | 30 | 15 |
| Trifluoromethyl Substituted | 10 | 12 | 5 |
| Methoxy Group Addition | 20 | 22 | 10 |
Comparison with Similar Compounds
Structural Analogs with Pyrimidinone-Sulfanyl Scaffolds
Thiopyrimidine–Benzenesulfonamide Derivatives (M3, M4, M5)
Compounds M3 and M4 () share the pyrimidinone-sulfanyl core but differ in substituents:
- M3 : 4-methylpiperazinylsulfonylphenyl group.
- M4: Morpholinosulfonylphenyl group.
N-(4-Phenoxyphenyl) and N-(2,3-Dichlorophenyl) Derivatives (5.15, 5.6)
- 5.15 (): Phenoxyphenyl substituent.
- 5.6 (): Dichlorophenyl substituent.
- Comparison: The OCF₃ group in the target compound is less electronegative than Cl in 5.6 but more sterically bulky than phenoxy in 5.13. This may reduce off-target interactions compared to 5.6’s dichlorophenyl .
Functional Group Variations and Pharmacological Implications
Trifluoromethoxy vs. Sulfonamide/Morpholino Groups
- Target Compound : OCF₃ provides metabolic stability and moderate electron-withdrawing effects, favoring prolonged half-life.
- M3/M4 (): Sulfonamide groups increase solubility but may reduce blood-brain barrier penetration compared to OCF₃ .
Pyrimidinone vs. Triazine/Tetrahydropyrimidinone Cores
- ’s Compounds F/G/H: Triazine-linked acetamides (e.g., Compound F) show sodium channel inhibition. The target’s pyrimidinone core may favor different target selectivity, such as kinase or enzyme inhibition .
- B13 (): Tetrahydropyrimidinone with a sulfamoyl group. The target’s fully aromatic pyrimidinone may enhance rigidity and binding affinity .
Physicochemical and Spectroscopic Comparisons
*Calculated based on molecular formula C₁₅H₁₃F₃N₂O₃S.
- NMR Data : The target’s ¹H-NMR is unreported, but analogs like 5.15 (δ 12.45 ppm for NH) and 5.6 (δ 10.10 ppm for NHCO) suggest similar deshielding for the acetamide proton .
Structure-Activity Relationships (SAR)
- Sulfanyl vs. Sulfonyl : The sulfanyl bridge in the target is more oxidizable than sulfonamides (M3/M4), which could affect metabolic stability .
- Trifluoromethoxy Advantage: OCF₃’s high electronegativity and lipid solubility may improve CNS penetration compared to nitro (CDD-934506, ) or morpholino (5j, ) groups .
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrimidinone formation | HCl/EtOH, reflux, 12 h | 70–85 | |
| Thioether formation | K₂CO₃, DMF, 80°C, 6 h | 60–75 | |
| Acetamide coupling | TMSOTf, DCM, -40°C → -20°C | 80–86 |
Analytical Techniques for Structural Confirmation
Q: Which analytical methods are critical for confirming structural integrity and purity? A: Key techniques include:
- 1H/13C NMR : Assignments of methoxy (δ ~3.8 ppm), trifluoromethoxy (δ ~7.3 ppm), and pyrimidinone carbonyl (δ ~165 ppm) groups .
- ESI-MS : Molecular ion peaks ([M+H]+) aligned with theoretical m/z (e.g., 455.15 for C₁₉H₁₆F₃N₃O₃S) .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
Q. Table 2: 1H NMR Data for a Structural Analog (Compound 4o, )
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclohexyl-H | 0.70–0.82 | m |
| S-CH₂ | 3.99 | s |
| Trifluoromethoxy phenyl | 7.29–7.75 | d (J=8.8 Hz) |
| NH | 10.52, 12.50 | s |
Optimization of Reaction Conditions for Yield and Purity
Q: How can reaction conditions be systematically optimized for higher yields? A: Key factors include:
- Catalyst Screening : TMSOTf or BF₃·Et₂O for Lewis acid-mediated couplings (improves regioselectivity) .
- Solvent Effects : DMF enhances solubility of aromatic intermediates, while DCM minimizes side reactions in low-temperature steps .
- Temperature Control : Gradual warming (-40°C → -20°C) prevents decomposition of thermally unstable intermediates .
Advanced Tip : Use design-of-experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity vs. catalyst loading) .
Structure-Activity Relationship (SAR) Analysis for Bioactivity
Q: What strategies are employed to study SAR for antiviral or enzyme-targeted activity? A:
Substituent Variation : Modify the trifluoromethoxy phenyl group (e.g., replace with difluorophenyl) to assess hydrophobicity/electron effects .
Biological Assays : Test inhibition of viral polymerases (e.g., ZIKV NS5) via IC₅₀ measurements in cell-based or enzymatic assays .
Computational Modeling : Docking studies to predict binding affinities to target proteins (e.g., RNA-dependent RNA polymerase) .
Example SAR Finding : Cyclohexyl substituents at the pyrimidinone 4-position enhance antiviral activity by 30% compared to methyl groups .
Resolving Contradictions in Physicochemical Data
Q: How should researchers address discrepancies in reported solubility or stability profiles? A:
- Multi-Technique Validation : Compare DSC (melting point), PXRD (polymorphism), and HPLC (degradation products) to reconcile conflicting solubility data .
- Controlled Stability Studies : Store samples under varying conditions (pH, temperature) and monitor degradation via LC-MS to identify labile functional groups (e.g., sulfanyl or acetamide linkages) .
Case Study : A reported solubility discrepancy in DMSO (10 mg/mL vs. 25 mg/mL) was resolved by identifying residual solvents via GC-MS, which artificially inflated solubility in one study .
Advanced Methodologies for Mechanistic Studies
Q: What experimental designs elucidate reaction mechanisms for sulfanyl-acetamide formation? A:
- Kinetic Isotope Effects (KIE) : Use deuterated intermediates to determine rate-limiting steps (e.g., C-S bond formation) .
- In Situ IR Spectroscopy : Monitor carbonyl stretching frequencies (1700–1650 cm⁻¹) to track pyrimidinone tautomerization during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
